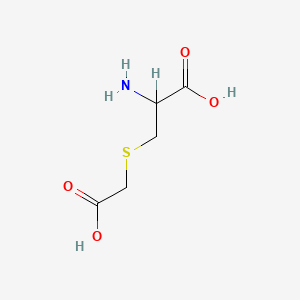
S-Carboxymethylcysteine
説明
S-Carboxymethylcysteine (also known as Carbocysteine or SCMC) is a mucoactive drug with antioxidant and anti-inflammatory properties . It is a thioether derivative of the amino acid L-cysteine . It is commonly prescribed to patients with chronic obstructive pulmonary disease (COPD) .
Synthesis Analysis
The enzyme this compound synthase catalyzes the reaction 3-chloro-L-alanine + thioglycolate to form S-carboxymethyl-L-cysteine . This enzyme belongs to the family of lyases, specifically the class of carbon-halide lyases .Molecular Structure Analysis
S-Carboxymethyl-L-cysteine has a molecular formula of C5H9NO4S . Its average mass is 179.194 Da and its monoisotopic mass is 179.025223 Da . X-Ray diffraction analysis provided detailed structural information about its sulfoxide form, CMCO, which exists as a 1:1 mixture of epimers due to the emergence of a new chiral center at the sulfur atom .Chemical Reactions Analysis
In humans, S-Carboxymethyl-L-cysteine is rapidly metabolized to S-carboxymethyl-L-cysteine sulfoxide (CMCO) . Both CMC and CMCO epimers protected model DNA from copper-mediated hydroxyl free radical damage .Physical And Chemical Properties Analysis
S-Carboxymethyl-L-cysteine is a white powder with a melting point of 200 °C . It is well-absorbed when taken orally .科学的研究の応用
Respiratory Disease Management
S-CMC has been shown to normalize airway responsiveness in sensitized and challenged mice, suggesting its effectiveness in reducing airway hyperresponsiveness and inflammation in allergic airway diseases. Takeda et al. (2005) found that S-CMC treatment reduced both neutrophilia and eosinophilia in bronchoalveolar lavage fluid, indicating its potential in managing allergic airway conditions by modulating immune responses (Takeda et al., 2005).
Antioxidative and Neuroprotective Effects
S-CMC demonstrates antioxidative properties, suggesting its utility in neurodegenerative diseases like Parkinson's disease. Catanesi et al. (2021) highlighted S-CMC's protective effects against oxidative stress and mitochondrial impairment in a Parkinson’s disease in vitro model, emphasizing its potential as an antioxidant therapy (Catanesi et al., 2021).
Modulation of Pathogen Attachment
S-CMC can influence the attachment of respiratory pathogens to human cells, potentially reducing the risk of respiratory infections. Suer et al. (2008) discovered that S-CMC treatment altered the surface structure of Streptococcus pneumoniae, decreasing its attachment to human pharyngeal epithelial cells without affecting bacterial virulence, suggesting a novel approach to preventing respiratory infections (Suer et al., 2008).
Impact on Airway Bacterial Load and Inflammation
Research indicates that S-CMC can affect airway bacterial load and inflammation, potentially benefiting chronic obstructive pulmonary disease (COPD) management. A study by Sun et al. (2010) assessed the effect of S-CMC on the airway load of Haemophilus influenzae in rats exposed to cigarette smoke, revealing its potential to influence airway mucus hypersecretion and mucociliary clearance (Sun et al., 2010).
作用機序
Target of Action
S-(Carboxymethyl)-DL-cysteine, commonly known as carbocisteine, primarily targets the respiratory system. Its main role is as a mucolytic agent, which means it helps to break down mucus, making it less viscous and easier to expel. This is particularly beneficial in conditions like chronic obstructive pulmonary disease (COPD) and bronchiectasis .
Mode of Action
Carbocisteine works by modifying the structure of mucus glycoproteins. It breaks the disulfide bonds within the mucus, reducing its viscosity. This alteration in the mucus structure facilitates its clearance from the respiratory tract, thereby improving breathing and reducing the risk of infections .
Biochemical Pathways
The primary biochemical pathway affected by carbocisteine involves the modification of mucus glycoproteins. By breaking the disulfide bonds, carbocisteine reduces the polymerization of mucins, which are the main components of mucus. This leads to a decrease in mucus viscosity and an increase in its clearance from the airways .
Pharmacokinetics
Carbocisteine is well-absorbed from the gastrointestinal tract. It undergoes minimal first-pass metabolism, which means a significant portion of the drug reaches systemic circulation. The compound is distributed throughout the body, with a particular affinity for the respiratory tract. It is primarily excreted unchanged in the urine, with a half-life of approximately 1.5 hours .
Result of Action
At the molecular level, carbocisteine’s action results in the breakdown of mucus structure, leading to reduced viscosity. At the cellular level, this facilitates the clearance of mucus from the respiratory tract, improving airflow and reducing the risk of bacterial infections. Clinically, this translates to relief from symptoms such as coughing and difficulty breathing .
Action Environment
Environmental factors such as humidity, temperature, and the presence of other respiratory irritants can influence the efficacy and stability of carbocisteine. High humidity levels can enhance the mucolytic effect by further reducing mucus viscosity. Conversely, dry and cold environments might reduce its effectiveness. Additionally, exposure to pollutants and allergens can increase mucus production, potentially requiring higher doses of carbocisteine for effective relief .
将来の方向性
特性
IUPAC Name |
2-amino-3-(carboxymethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFLZEXEOZUWRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022738 | |
| Record name | Carbocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | S-Carboxymethyl-L-cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029415 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
25390-17-4, 2387-59-9, 638-23-3 | |
| Record name | S-(Carboxymethyl)cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25390-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbocysteine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025390174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Loviscol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | carbocysteine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14156 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Cysteine, S-(carboxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(carboxymethyl)-DL-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.653 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBOCYSTEINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4252LRM78Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | S-Carboxymethyl-L-cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029415 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
204 - 207 °C | |
| Record name | S-Carboxymethyl-L-cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029415 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does S-carboxymethylcysteine affect mucus properties?
A1: Research suggests that this compound might exert its mucoregulatory effects through several mechanisms. In vitro studies demonstrated its ability to directly enhance ciliary activity in the maxillary sinus mucosa of patients with chronic sinusitis []. Animal studies revealed that this compound treatment could normalize airway responsiveness and reduce airway inflammation in sensitized and challenged mice []. It also reduced airway inflammation and remodeling in parallel with decreased mucin 5AC protein expression in the airways of rats exposed to sulfur dioxide []. Additionally, this compound was observed to alter the composition of acid glycoproteins in the mucous granules of submucosal glands, potentially contributing to its expectorant effects [].
Q2: Does this compound impact inflammatory processes in the airways?
A2: Research indicates that this compound might possess anti-inflammatory properties. In a study using a rat model of sulfur dioxide-induced airway injury, this compound treatment significantly decreased inflammatory cell infiltration in both proximal and peripheral airways []. These findings suggest a potential role for this compound in modulating inflammatory responses in the respiratory tract.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C5H9NO4S, and its molecular weight is 179.2 g/mol.
Q4: Is there information available about the material compatibility and stability of this compound under various conditions?
A4: The provided research papers primarily focus on the biological effects and metabolism of this compound. Information regarding its material compatibility and stability under different conditions is limited within the scope of these studies. Further investigation is required to explore these aspects.
Q5: How is this compound metabolized in the body?
A5: Research has shown that this compound metabolism varies across species []. While all species studied, except rabbits, excrete significant amounts of the parent compound, different metabolic pathways and metabolites are observed. Rabbits and humans produce this compound sulfoxide, while rats form N-acetyl-S-carboxymethylcysteine []. Marmosets excrete methylmercapturic acid as a major metabolite []. These interspecies differences in metabolism highlight the importance of considering species-specific metabolic profiles when interpreting experimental data.
Q6: How does the route of administration impact the pharmacokinetics of this compound?
A6: The provided research papers mainly focus on oral administration of this compound. Studies comparing the bioavailability of this compound from hard gelatin capsules and syrup formulations demonstrate similar pharmacokinetic profiles, except for a slightly delayed time to peak concentration with the capsule formulation [, ]. These findings suggest that this compound is well-absorbed orally and that both capsule and syrup formulations provide comparable systemic exposure.
Q7: Are there analytical methods available to measure this compound and its metabolites in biological samples?
A7: Yes, researchers have developed and validated analytical methods for quantifying this compound and its metabolites in biological matrices. One study utilized a novel method involving the conversion of this compound into its corresponding phenylthiohydantoin derivative, enabling its detection and quantification in plasma samples using high-performance liquid chromatography (HPLC) [].
Q8: Has this compound shown efficacy in treating other respiratory conditions?
A8: Research suggests potential benefits of this compound in managing conditions like otitis media with effusion (OME). A double-blind trial comparing this compound syrup, a combination of brompheniramine, phenylephrine, and phenylpropanolamine elixir, and a placebo in children with OME found that this compound significantly accelerated effusion resolution after surgery compared to the placebo []. Another study using an immune-mediated OME model in chinchillas demonstrated that oral administration of this compound effectively cleared middle ear effusions []. These findings suggest a potential role for this compound as an adjunctive therapy in managing OME.
Q9: Are there any studies investigating the use of nebulized this compound in treating respiratory conditions?
A9: Yes, researchers have explored the potential of nebulized this compound in managing chronic sinusitis. A study investigating the effects of this compound nebulization in a rabbit model of sulfur dioxide-induced chronic sinusitis found that nebulization with 10% this compound solution led to complete recovery of ciliary activity and epithelial morphology in the sinuses []. These findings suggest that nebulized this compound might be a promising treatment option for chronic sinusitis, potentially offering advantages over oral administration.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



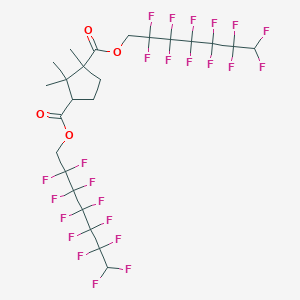
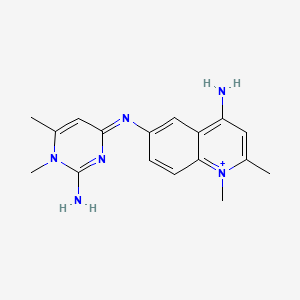
![Benzenamine, N-[(4-methylphenyl)methylene]-](/img/structure/B3421990.png)
![Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate](/img/structure/B3421993.png)
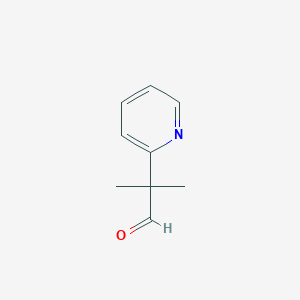

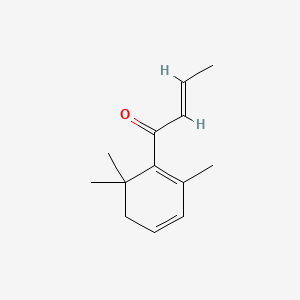



![(5-Chlorobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B3422055.png)


